(R)-Methyl 2-acetamido-3-(5-chloro-1H-indol-3-yl)propanoate (R)-Methyl 2-acetamido-3-(5-chloro-1H-indol-3-yl)propanoate
Brand Name: Vulcanchem
CAS No.: 114872-81-0
VCID: VC0180646
InChI: InChI=1S/C14H15ClN2O3/c1-8(18)17-13(14(19)20-2)5-9-7-16-12-4-3-10(15)6-11(9)12/h3-4,6-7,13,16H,5H2,1-2H3,(H,17,18)/t13-/m1/s1
SMILES: CC(=O)NC(CC1=CNC2=C1C=C(C=C2)Cl)C(=O)OC
Molecular Formula: C14H15ClN2O3
Molecular Weight: 294.73 g/mol

(R)-Methyl 2-acetamido-3-(5-chloro-1H-indol-3-yl)propanoate

CAS No.: 114872-81-0

Main Products

VCID: VC0180646

Molecular Formula: C14H15ClN2O3

Molecular Weight: 294.73 g/mol

(R)-Methyl 2-acetamido-3-(5-chloro-1H-indol-3-yl)propanoate - 114872-81-0

CAS No. 114872-81-0
Product Name (R)-Methyl 2-acetamido-3-(5-chloro-1H-indol-3-yl)propanoate
Molecular Formula C14H15ClN2O3
Molecular Weight 294.73 g/mol
IUPAC Name methyl (2R)-2-acetamido-3-(5-chloro-1H-indol-3-yl)propanoate
Standard InChI InChI=1S/C14H15ClN2O3/c1-8(18)17-13(14(19)20-2)5-9-7-16-12-4-3-10(15)6-11(9)12/h3-4,6-7,13,16H,5H2,1-2H3,(H,17,18)/t13-/m1/s1
Standard InChIKey FJDFDNGWXVHSHD-CYBMUJFWSA-N
Isomeric SMILES CC(=O)N[C@H](CC1=CNC2=C1C=C(C=C2)Cl)C(=O)OC
SMILES CC(=O)NC(CC1=CNC2=C1C=C(C=C2)Cl)C(=O)OC
Canonical SMILES CC(=O)NC(CC1=CNC2=C1C=C(C=C2)Cl)C(=O)OC
PubChem Compound 13876111
Last Modified Nov 11 2021
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